5-{[2-(Dimethylamino)ethyl]amino}-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE: is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and suitable coupling reactions.
Attachment of the Dimethylaminoethyl Group: This is usually done through nucleophilic substitution reactions.
Addition of the Cyanide Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Benzamides: These compounds are used in various medical and industrial applications.
Thiophene Derivatives: These compounds have antimicrobial activity and are used in the synthesis of pharmaceuticals.
The uniqueness of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15FN4O |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H15FN4O/c1-19(2)8-7-17-14-12(9-16)18-13(20-14)10-3-5-11(15)6-4-10/h3-6,17H,7-8H2,1-2H3 |
InChI Key |
MRSNRSRYJSAQTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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